Boc-3,5-dichloro-D-homophenylalanine
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Overview
Description
Boc-3,5-dichloro-D-homophenylalanine is a synthetic amino acid derivative with the chemical formula C15H19Cl2NO4 and a molecular weight of 348.22 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3,5-dichloro-D-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 3,5-dichloro-D-homophenylalanine is protected using a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high yield and purity of the compound, making it suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Boc-3,5-dichloro-D-homophenylalanine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Deprotection: The major product formed is 3,5-dichloro-D-homophenylalanine.
Peptide Coupling: The major products are peptides containing this compound residues.
Scientific Research Applications
Boc-3,5-dichloro-D-homophenylalanine has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: The compound is used in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor antagonists.
Biological Studies: It is employed in studies investigating protein-protein interactions and enzyme-substrate specificity.
Mechanism of Action
The mechanism of action of Boc-3,5-dichloro-D-homophenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The presence of the dichloro substituents can affect the hydrophobicity and electronic properties of the compound, thereby modulating its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Boc-3,4-dichloro-D-phenylalanine: Similar in structure but with chlorine substituents at different positions on the phenyl ring.
2,4-Dichloro-D-β-homophenylalanine hydrochloride: Another dichloro-substituted amino acid derivative with different chlorine positions.
Uniqueness
Boc-3,5-dichloro-D-homophenylalanine is unique due to its specific substitution pattern and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis and drug development .
Properties
Molecular Formula |
C15H19Cl2NO4 |
---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
(2R)-4-(3,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
InChI Key |
WMDXHYBSJWTUFO-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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